molecular formula C20H22N2O4 B584721 3'-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate CAS No. 1357160-72-5

3'-Carbamoyl-6-hydroxybiphenyl-3-yl cyclohexylcarbamate

Cat. No.: B584721
CAS No.: 1357160-72-5
M. Wt: 354.4 g/mol
InChI Key: CMEQHOXCIGFZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Scientific Research Applications

  • Safety and Hazards

    The safety information for URB937 indicates that it is classified as a non-combustible solid . The WGK (German Water Hazard Class) is 3, indicating that it poses a high hazard to water . The flash point is not applicable .

    Preparation Methods

    • Synthetic routes for URB937 have been developed, but specific details are not widely available in the literature.
    • Industrial production methods may involve custom synthesis services to provide the compound efficiently.
  • Chemical Reactions Analysis

    • URB937 likely undergoes various chemical reactions due to its structural features.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions are not explicitly documented.
  • Comparison with Similar Compounds

    • URB937’s uniqueness lies in its peripheral selectivity and inability to cross the blood-brain barrier.
    • Similar compounds include other FAAH inhibitors like PF-04457845 and JNJ-1661010.

    Properties

    IUPAC Name

    [3-(3-carbamoylphenyl)-4-hydroxyphenyl] N-cyclohexylcarbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H22N2O4/c21-19(24)14-6-4-5-13(11-14)17-12-16(9-10-18(17)23)26-20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,23H,1-3,7-8H2,(H2,21,24)(H,22,25)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CMEQHOXCIGFZNJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC(CC1)NC(=O)OC2=CC(=C(C=C2)O)C3=CC(=CC=C3)C(=O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H22N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID801018151
    Record name URB937
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801018151
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    354.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1357160-72-5
    Record name URB937
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID801018151
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    To a stirred suspension of cyclohexylcarbamic acid 3′-carbamoyl-6-benzyloxybiphenyl-3-yl ester (222 mg; 0.5 mmol) in EtOAc (2.5 mL) and EtOH (2.5 mL), 10% Pd/C (22 mg) was added. The mixture was hydrogenated at 4 atm at 50° C. for 4 h, cooled, filtered on Celite and concentrated. Purification of the residue by column chromatography (cyclohexane/EtOAc 1:9) and recrystallization gave URB937 as a white solid. Yield: 92% (0.163 g). Mp: 128-130° C. (CH2Cl2/n-hexane). MS (ESI) m/z: 355.2 (M+H). 1H NMR (200 MHz, CDCl3) δ: =1.13-2.02 (m, 10H), 3.55 (m, 1H), 5.13 (br d, 1H), 5.85 (br s, 1H), 6.59 (br s, 1H), 6.74-6.95 (m, 3H), 7.07 (s, 1H), 7.34-7.41 (m, 1H), 7.56 (m, 1H), 7.68-7.75 (m, 2H) ppm. IR (Nujol) nmax: 3333, 1701, 1655 cm−1.
    Name
    cyclohexylcarbamic acid 3′-carbamoyl-6-benzyloxybiphenyl-3-yl ester
    Quantity
    222 mg
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    2.5 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    2.5 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    22 mg
    Type
    catalyst
    Reaction Step One
    Yield
    92%

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.